N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline
Description
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-ethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-21-18-12-10-17(11-13-18)20-14-15-6-8-16(9-7-15)19(2,3)4/h6-13,20H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCBWECPCAOJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline typically involves the reaction of 4-tert-butylbenzyl chloride with 4-ethoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Nitration :
Reaction with nitrating agents (e.g., HNO₃/H₂SO₄) occurs at the para position relative to the ethoxy group. Yields are influenced by steric factors from the bulky tert-butylbenzyl group .
Sulfonation :
Sulfonation with H₂SO₄ introduces a sulfonic acid group at the ortho position to the ethoxy group, though reaction rates are slower compared to unhindered analogs .
Amine Functional Group Reactions
The secondary amine participates in alkylation, acylation, and condensation reactions.
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of base yields tertiary amines. Activity decreases with increasing alkyl chain length due to steric effects :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | N-Methyl-N-[4-(tert-butyl)benzyl]-... | 85 | |
| Propargyl bromide | N-Propargyl-N-[4-(tert-butyl)benzyl]-... | 78 |
N-Acylation
Acylation with acyl chlorides (e.g., acetyl chloride) forms amides. The reaction requires catalytic triethylamine in dichloromethane :
Formylation
Using formamide and phosphonic anhydride (10–30 mol%) at 45–100°C for 1–24 hours achieves N-formylation with >80% yield :
Condensation Reactions
The ethoxyaniline moiety undergoes condensation with carbonyl compounds.
Schiff Base Formation :
Reaction with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in ethanol produces hydrazones :
| Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | N-[4-(tert-butyl)benzyl]-4-ethoxy... | 67 |
Oxidation
Oxidation with KMnO₄ under acidic conditions converts the ethoxy group to a quinone structure, though steric hindrance reduces efficiency .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative but leaves the tert-butyl group intact .
Sulfonamide Formation
Reaction with sulfonyl chlorides (e.g., 4-chloro-2,5-dimethoxybenzenesulfonyl chloride) in dichloromethane forms sulfonamides, critical for bioactivity studies :
Key Research Findings
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.
2. Biological Activity
- Research has indicated potential biological activities associated with this compound. Studies have focused on its interactions with biomolecules, exploring its effects on enzyme inhibition and receptor activity, which may lead to new therapeutic applications.
3. Medicinal Chemistry
- The compound has been investigated for its therapeutic properties, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific pathways involved in disease processes, although further research is needed to establish clinical efficacy.
4. Industrial Applications
- This compound is utilized in producing specialty chemicals and materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Organic Synthesis | Demonstrated the use of this compound as a key intermediate for synthesizing novel pharmaceutical compounds. |
| Study 2 | Biological Activity | Investigated the compound's ability to inhibit specific enzymes linked to cancer progression, showing promising results in vitro. |
| Study 3 | Medicinal Chemistry | Explored anti-inflammatory properties, revealing potential pathways for therapeutic intervention in chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline (Schiff Base)
- Structure: A Schiff base formed by condensing 4-ethoxyaniline with 4-dimethylaminobenzaldehyde. The central C=N bond creates a planar core, but the two benzene rings adopt a dihedral angle of 61.96° .
- Key Differences: The tert-butyl group in the target compound is bulkier and more electron-donating than the dimethylamino group in the Schiff base.
- Physicochemical Properties: The Schiff base crystallizes in a monoclinic system (space group P21/c) with cell parameters a = 9.586 Å, b = 16.678 Å, c = 9.722 Å, and β = 109.3° . The tert-butyl analog likely has lower solubility in polar solvents due to increased hydrophobicity.
Bucetin (N-(4-Ethoxyphenyl)-3-hydrobutanamide)
- Structure : A 4-ethoxyaniline derivative with a hydrobutanamide side chain. Structurally distinct but shares the 4-ethoxyaniline moiety .
- Metabolism and Toxicity: Metabolized to 4-ethoxyaniline, a nephrotoxicant linked to renal papillary necrosis. Similar metabolites may form with N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline, raising safety concerns .
N-(Glutathione-S-yl)-4-ethoxyaniline
- Structure: A sulfenamide conjugate with a glutathione substituent. Exhibits distinct UV-vis spectral properties (λmax shifts) compared to non-conjugated analogs .
- Key Differences :
- The tert-butyl analog lacks the glutathione moiety, which is critical for detoxification pathways. This absence may increase oxidative stress or cytotoxicity.
Biological Activity
N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline is a compound of interest due to its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with tert-butyl benzyl chloride. The resulting compound features a tert-butyl group, which contributes to its lipophilicity and potential biological activity.
Anticancer Properties
Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, compounds with similar aromatic structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Cytotoxicity : A study reported that a series of related compounds exhibited cytotoxic effects with IC50 values in the sub-micromolar range against prostate cancer cells (LNCaP and PC3) . The presence of an ethoxy group was found to enhance the cytotoxicity compared to other substituents.
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This is significant as it suggests that this compound may act similarly by disrupting mitotic processes in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly influence biological activity:
- Substituent Effects : Electron-donating groups at specific positions on the phenyl ring can enhance or diminish activity. For example, compounds with methoxy or ethoxy groups showed improved solubility and biological efficacy compared to those with bulky or electron-withdrawing groups .
- Selectivity : Compounds exhibiting selectivity for cancerous cells over normal cells have been identified, suggesting that structural modifications can lead to more targeted therapies .
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 1 | 0.45 | HeLa | Inhibition of tubulin polymerization |
| 2 | 3.3 | HCT116 +/+ | p53/MDM2 interaction |
| 3 | 12.6 | PC3 | Induction of apoptosis |
Case Studies
- Inhibition Studies : In a recent study, this compound analogs were tested for their ability to inhibit cell proliferation in cancer models. The findings indicated that certain derivatives showed enhanced activity against breast carcinoma cells, demonstrating their potential as therapeutic agents .
- Comparative Analysis : A comparative analysis with known chemotherapeutics revealed that while some derivatives had lower potency than established drugs like etoposide, they exhibited favorable selectivity profiles, making them suitable candidates for further development .
Q & A
Q. What is the synthetic methodology for preparing N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline?
The compound is synthesized via a Schiff base condensation reaction. A typical protocol involves refluxing 4-tert-butylbenzaldehyde with 4-ethoxyaniline in absolute ethanol for 3 hours. The reaction mixture is filtered, and slow evaporation at room temperature for 10 days yields pale-yellow block-shaped crystals suitable for X-ray diffraction (XRD) analysis . Adaptations may include optimizing stoichiometry or solvent polarity to improve yield.
Q. How are crystallization conditions optimized for structural characterization?
Crystallization is achieved by dissolving the crude product in ethanol and allowing slow evaporation at ambient temperature. Extended evaporation periods (e.g., 10 days) promote the growth of high-quality single crystals, critical for resolving fine structural details via XRD .
Q. What experimental techniques validate the molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses a Siemens SMART CCD area detector with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL97 constrains hydrogen atoms using a riding model (C–H = 0.93–0.97 Å, Uiso = 1.2Ueq) . Key parameters include:
Q. Which spectroscopic methods complement structural analysis?
While XRD provides definitive structural data, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for characterizing functional groups (e.g., imine C=N stretch ~1600 cm⁻¹). Mass spectrometry confirms molecular weight. For detailed spectral databases, consult NIST subscription resources .
Advanced Research Questions
Q. How do substituents like tert-butyl influence molecular geometry?
The tert-butyl group introduces steric hindrance, distorting planarity. In related Schiff bases, the dihedral angle between benzene rings is 61.96°, creating a non-planar conformation. This steric effect reduces π-π stacking efficiency but enhances solubility in non-polar solvents . Comparative studies with dimethylamino analogs show reduced torsion angles (e.g., −179.3° vs. −177.1°), highlighting substituent-dependent flexibility .
Q. How to resolve contradictions between planar core and non-planar overall geometry?
The planar imine core (C–N bond: 1.269 Å) contrasts with the non-planar arrangement of benzene rings. This discrepancy arises from steric repulsion between the tert-butyl and ethoxy groups. Validate via:
Q. What refinement protocols ensure accuracy in crystallographic data?
Refinement in SHELXL97 uses full-matrix least-squares on F². Key steps include:
Q. How does this compound compare to other Schiff bases in coordination chemistry?
Unlike planar Schiff bases with strong metal-coordination sites, the tert-butyl group limits chelation efficiency. However, the ethoxy group enhances electron-donating capacity, potentially stabilizing metal complexes. Compare with N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline, which exhibits antibacterial activity due to improved planarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
